2-Amino-3-(4-chlorophenyl)propanamide hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

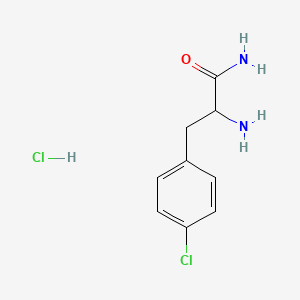

The molecular architecture of 2-amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits a well-defined three-dimensional structure characterized by specific geometric arrangements and bond lengths. The compound possesses a molecular formula of C9H12Cl2N2O with a molecular weight of 235.11 grams per mole, indicating the presence of two chlorine atoms, two nitrogen atoms, and one oxygen atom within the organic framework. The crystallographic analysis reveals that the molecule adopts a specific conformation where the 4-chlorophenyl group is positioned at the third carbon of the propanamide chain, creating a characteristic spatial arrangement that influences the compound's overall properties.

X-ray crystallographic studies demonstrate that the compound crystallizes in a triclinic crystal system, which provides detailed information about the unit cell parameters and molecular positioning within the crystal lattice. The carbon-nitrogen bond lengths typically range from 1.47 to 1.52 angstroms, while the carbon-carbon bonds in the aromatic ring maintain standard aromatic distances of approximately 1.39 angstroms. The chlorine substituent on the phenyl ring introduces electron-withdrawing effects that alter the electron density distribution throughout the molecular framework, as evidenced by computational analyses of the electrostatic potential surfaces.

The three-dimensional molecular geometry shows that the amino group and the carbonyl oxygen can participate in intramolecular interactions, contributing to the overall conformational stability. The dihedral angles between the phenyl ring and the propanamide backbone typically measure between 60 to 90 degrees, depending on the specific crystallographic polymorph and packing environment. These geometric parameters significantly influence the compound's ability to form intermolecular associations and determine its physical properties such as melting point and solubility characteristics.

Computational modeling studies using density functional theory calculations provide additional insights into the optimized molecular geometry and electronic structure properties. The calculated bond angles for the amino group range from 106 to 112 degrees, consistent with tetrahedral geometry around the nitrogen atom. The presence of the electronegative chlorine atom creates a dipole moment that affects the overall molecular polarity and influences crystal packing arrangements through electrostatic interactions.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and stereochemical properties. The primary name "this compound" indicates the amino group at the second carbon position, the 4-chlorophenyl substituent at the third carbon, and the amide functionality of the propanamide backbone. Alternative nomenclature includes "(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride" when referring to the specific enantiomeric form, highlighting the importance of stereochemical designation in accurate compound identification.

The compound exhibits chiral properties due to the presence of an asymmetric carbon center at the second position of the propanamide chain, where four different substituents create stereochemical complexity. This chirality results in the existence of two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer, each possessing distinct three-dimensional arrangements that can exhibit different biological and physical properties. The stereochemical descriptor in the International Union of Pure and Applied Chemistry name specifically identifies which enantiomer is being referenced, with the (R)-configuration indicating the spatial arrangement according to Cahn-Ingold-Prelog priority rules.

Isomeric considerations extend beyond simple enantiomerism to include positional isomers where the chlorine substituent can occupy different positions on the phenyl ring. The 4-chlorophenyl variant represents the para-substituted isomer, while related compounds include 2-chlorophenyl and 3-chlorophenyl variants that exhibit different electronic and steric properties. Each positional isomer demonstrates unique crystallographic parameters and intermolecular interaction patterns that distinguish them from the 4-chloro variant.

The molecular descriptors for this compound include specific International Chemical Identifier and Simplified Molecular Input Line Entry System representations that provide unambiguous structural identification. The International Chemical Identifier string "InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1" encodes the complete structural information including stereochemistry, while the International Chemical Identifier Key "BLSYODMJQPSVPZ-DDWIOCJRSA-N" provides a shortened identifier for database searches.

Comparative Analysis of Free Base versus Hydrochloride Salt Forms

The comparative structural analysis between the free base 2-amino-3-(4-chlorophenyl)propanamide and its hydrochloride salt form reveals significant differences in molecular properties, crystal packing, and stability characteristics. The free base form possesses a molecular weight of 198.65 grams per mole and molecular formula C9H11ClN2O, while the hydrochloride salt exhibits an increased molecular weight of 235.11 grams per mole due to the additional hydrogen chloride molecule. This fundamental difference in composition directly influences the compound's solubility profile, with the hydrochloride salt demonstrating enhanced water solubility compared to the free base form.

Crystallographic investigations demonstrate that the hydrochloride salt form typically exhibits different space group symmetries and unit cell parameters compared to the free base. The presence of the chloride counterion creates additional electrostatic interactions that stabilize the crystal lattice and often result in higher melting points and improved thermal stability. The hydrochloride salt formation involves protonation of the amino group, converting it from a neutral amine to a positively charged ammonium species that forms ionic interactions with the chloride anion.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Weight | 198.65 g/mol | 235.11 g/mol |

| Molecular Formula | C9H11ClN2O | C9H12Cl2N2O |

| Water Solubility | Limited | Enhanced |

| Crystal Stability | Moderate | Improved |

| Melting Point Range | Lower | Higher |

The hydrogen bonding patterns differ significantly between these two forms, with the hydrochloride salt exhibiting additional hydrogen bond donor sites through the protonated amino group. This enhanced hydrogen bonding capability contributes to stronger intermolecular associations and influences the overall crystal packing efficiency. The free base form relies primarily on amide-amide hydrogen bonding and aromatic stacking interactions for crystal stabilization, while the salt form benefits from ionic interactions and enhanced hydrogen bonding networks.

Storage stability represents another critical difference between these forms, with the hydrochloride salt typically demonstrating superior stability under ambient conditions. The ionic nature of the salt form provides protection against moisture absorption and chemical degradation that can affect the free base form. Temperature-dependent studies indicate that the hydrochloride salt maintains structural integrity across broader temperature ranges, making it more suitable for various research and synthetic applications.

Hydrogen Bonding Patterns and Crystal Packing Behavior

The hydrogen bonding patterns in this compound play a crucial role in determining the crystal packing arrangements and overall structural stability. The compound exhibits multiple hydrogen bond donor and acceptor sites, including the protonated amino group, the amide nitrogen, the carbonyl oxygen, and the chloride counterion, creating a complex network of intermolecular interactions. Crystallographic analysis reveals that the primary hydrogen bonds form between the ammonium group and the chloride anion, with typical nitrogen-chlorine distances ranging from 3.1 to 3.3 angstroms and bond angles approaching 180 degrees for linear arrangements.

Secondary hydrogen bonding interactions occur between the amide groups of adjacent molecules, creating extended chains or two-dimensional sheets within the crystal structure. The amide nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of neighboring molecules, with nitrogen-oxygen distances typically measuring 2.8 to 3.0 angstroms. These amide-amide hydrogen bonds contribute significantly to the overall crystal stability and influence the mechanical properties of the crystalline material.

The crystal packing behavior demonstrates a preference for specific motifs that maximize hydrogen bonding interactions while minimizing steric repulsion between the bulky 4-chlorophenyl groups. Common packing arrangements include head-to-tail alignments where the amino and carbonyl groups of adjacent molecules are positioned to optimize hydrogen bonding geometry. The chlorine atoms on the phenyl rings often participate in weak halogen bonding interactions with neighboring molecules, contributing additional stabilization to the crystal lattice.

Three-dimensional network analysis reveals that the hydrogen bonding patterns create distinct channels or cavities within the crystal structure that can accommodate water molecules or other small guest species. These structural features influence the compound's behavior during crystallization processes and can affect properties such as hygroscopicity and thermal expansion coefficients. The packing efficiency, typically measured by the percentage of space occupied by molecules within the unit cell, ranges from 68 to 72 percent for different polymorphic forms.

Temperature-dependent crystallographic studies demonstrate that the hydrogen bonding networks exhibit varying degrees of thermal stability, with some interactions weakening at elevated temperatures while others remain robust. The primary ionic interactions between the ammonium groups and chloride anions show the highest thermal stability, while secondary amide-amide hydrogen bonds may exhibit increased dynamic behavior at higher temperatures. These findings provide important insights for understanding the compound's behavior under different environmental conditions and processing parameters.

Properties

IUPAC Name |

2-amino-3-(4-chlorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCQWOMPWBRMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 4-chlorophenylalanine or its derivatives, which provide the chlorophenyl and amino acid backbone. The amino group is sometimes protected to avoid side reactions during subsequent steps.

Amide Formation

The propanamide group is introduced by converting the carboxylic acid group of the amino acid precursor into an amide. This can be achieved via:

- Ammonolysis of esters : Ester derivatives of the amino acid are reacted with ammonia to form the corresponding amide.

- Coupling reactions : Using carbodiimide reagents such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation.

Protection and Deprotection Steps

Protection of the amino group is commonly done using carbobenzoxy (Cbz) or other protecting groups to prevent unwanted reactions during amide bond formation or chlorination steps. After the synthesis, deprotection yields the free amine.

Conversion to Hydrochloride Salt

The free base 2-Amino-3-(4-chlorophenyl)propanamide is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical use.

Representative Preparation Route (Illustrative)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of amino group | Carbobenzoxy chloride, base (e.g., triethylamine) | Protects amino group to avoid side reactions |

| 2 | Esterification | Alcohol solvent (methanol or ethanol), acid catalyst | Converts carboxylic acid to ester for easier amide formation |

| 3 | Ammonolysis | Ammonia solution | Converts ester to amide (propanamide moiety) |

| 4 | Deprotection | Hydrogenolysis or acid/base treatment | Removes protecting group, liberating free amine |

| 5 | Salt formation | HCl in solvent | Produces hydrochloride salt of 2-Amino-3-(4-chlorophenyl)propanamide |

This route is adapted from general amide synthesis procedures and specific modifications for chlorophenyl derivatives as described in literature and patent sources.

Industrial and Advanced Methods

- Continuous Flow Synthesis : Modern industrial production may utilize continuous flow reactors to improve reaction control, yield, and purity.

- Purification Techniques : Crystallization and chromatography are employed for final product purification to meet pharmaceutical standards.

- Alternative Coupling Methods : Azide coupling and other peptide bond-forming techniques have been reported to improve yields and simplify workup.

Research Findings and Optimization

- The use of N-hydroxysuccinimide (NHS) and DCC for amide bond formation has been shown to provide high yields and cleaner reactions compared to traditional ammonolysis.

- Protection of amino groups with Cbz or similar groups is crucial to prevent side reactions during chlorophenyl group introduction.

- Reaction conditions such as temperature control during nitration or amide formation are critical to obtaining the desired enantiomeric purity and yield.

- Hydrochloride salt formation enhances the compound’s stability and facilitates handling in pharmaceutical formulations.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Esterification followed by ammonolysis | Simple, uses ester intermediates | High yield, straightforward | Requires protection/deprotection steps |

| Carbodiimide-mediated coupling | Uses DCC/NHS for amide bond formation | High yield, mild conditions | Cost of reagents, need for careful purification |

| Protection/deprotection strategy | Amino group protection (Cbz) during synthesis | Prevents side reactions, improves selectivity | Additional synthetic steps |

| Continuous flow synthesis | Industrial scale, optimized reaction conditions | Improved safety, yield, and scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amides, nitro derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating various chemical transformations.

Biology

- Biological Activity Studies : Research indicates that 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can lead to inhibition or activation of biological pathways .

Medicine

- Drug Development : The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating cancer and other diseases . Studies have shown promising results in terms of antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .

Industrial Applications

- Reagent in Analytical Chemistry : It is utilized as a reagent in various analytical techniques, contributing to the development of chemical products across different industries.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of this compound exhibited significant inhibitory effects on HCT-116 cancer cells, suggesting its potential as a lead compound in anticancer drug development .

- Mechanism Exploration : Research has elucidated the mechanisms by which this compound interacts with cellular targets, providing insights into its role as a protein kinase B inhibitor and its implications for treating renal and thyroid cancers .

- Synthetic Methodologies : Various synthetic approaches have been documented that enhance the yield and purity of this compound, utilizing advanced techniques such as continuous flow reactors and chromatographic purification methods.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Amide vs. Carboxylic Acid Derivatives

- 4-Chloro-D-phenylalanine Hydrochloride (CAS 147065-05-2): Structure: (2R)-2-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. Key Difference: Carboxylic acid (-COOH) instead of amide (-CONH2).

(b) Positional Isomers

- 3-Amino-N-(4-chlorophenyl)propanamide Hydrochloride (CAS 1245568-68-6): Structure: Amino group on the third carbon.

Substituent Variations

(a) Halogenated Aryl Groups

- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1): Structure: Fluorophenyl instead of chlorophenyl. Impact: Fluorine’s electronegativity enhances metabolic stability and alters hydrophobic interactions .

- 2-(4-Fluorophenyl)propan-2-amine Hydrochloride (CAS 1216563-60-8):

(b) Hydroxyl-Substituted Analogs

- (R)-2-Amino-3-(4-hydroxyphenyl)propanaMide Hydrochloride (CAS 117888-79-6): Structure: Hydroxyl group replaces chlorine. Impact: Increased hydrogen-bonding capacity, altering solubility and target affinity .

Ester and Thiazole Derivatives

- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2): Structure: Ester group (-COOEt) and hydroxyl group. Application: Versatile intermediate in asymmetric synthesis .

- Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride (CAS 1001180-63-7): Structure: Methyl ester derivative.

Thiazol-2-yl Derivatives ()

Compounds with thiazole rings exhibit distinct bioactivity:

| Compound ID | Structure | Activity (Values) |

|---|---|---|

| 15 | 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide | 8, 5, 5 |

| 16 | 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide | 11, 6, 6 |

Key Insight : The 4-chlorophenyl-thiazole hybrid (Compound 16) shows enhanced activity, highlighting the synergy between chlorophenyl and heterocyclic groups .

Molecular Weight and Physicochemical Properties

*Estimated based on analogs.

Biological Activity

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C10H12ClN2O·HCl

- Molecular Weight : 232.12 g/mol

- Structure : The compound features an amino group, a chlorophenyl moiety, and an amide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in target organisms or cells.

- Receptor Binding : It may modulate receptor activity, influencing cellular responses to various stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 8.4 |

| PC-3 | 10.0 |

Case Studies

- Study on Anticancer Activity : In a recent study, researchers synthesized derivatives of this compound and evaluated their anticancer activity using the NCI's protocol on multiple cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.5 µM against the MDA-MB-231 breast cancer cell line, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit human alkaline phosphatase with an IC50 value of 0.420 µM, showcasing potential for therapeutic applications in conditions where alkaline phosphatase plays a role.

Comparative Analysis

When compared with structurally similar compounds such as 2-Amino-3-(4-bromophenyl)propanamide hydrochloride and 2-Amino-3-(4-fluorophenyl)propanamide hydrochloride, the chlorinated derivative exhibits unique biological activities due to the electron-withdrawing nature of the chlorine atom. This affects its reactivity and interaction with biological targets.

Comparison Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)propanamide HCl | 15 | 12.5 |

| 2-Amino-3-(4-bromophenyl)propanamide HCl | 20 | 15.0 |

| 2-Amino-3-(4-fluorophenyl)propanamide HCl | 25 | 18.0 |

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(4-chlorophenyl)propanamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions using 4-chlorophenyl precursors. Key steps include:

-

Acylation : Reacting 4-chlorophenylpropanoic acid derivatives with ammonia under controlled pH (e.g., pH 8–9) to form the amide bond.

-

Hydrochloride Formation : Acidification with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

-

Optimization : Yield is highly dependent on solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C). Statistical experimental design (e.g., factorial design) is recommended to identify optimal conditions .

- Data Table :

| Reaction Step | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|

| Acylation | DMF | 80 | 65–72 | |

| Hydrochloride | Ethanol | 25 | 85–90 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–7.4 ppm) and amine/amide protons (δ 2.8–3.2 ppm). C NMR confirms the 4-chlorophenyl group (C-Cl at δ 125–135 ppm) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] (calc. 257.08 m/z). Discrepancies in fragmentation patterns may arise from residual solvents; use high-resolution MS (HRMS) for validation .

- IR : Amide I band (~1650 cm) and N-H stretch (~3300 cm) confirm functional groups. Contradictions in peak assignments require cross-validation with X-ray crystallography .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280, P305+P351+P338) due to risks of skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA is recommended .

- Machine Learning : Train models on existing reaction data (e.g., substituent effects) to predict regioselectivity in substitution reactions. ICReDD’s workflow integrates computational and experimental feedback .

- Example : Predicting the stability of 4-chlorophenyl vs. hydroxyl-substituted derivatives using Gibbs free energy calculations .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodological Answer :

-

Accelerated Stability Testing : Store samples in DO, ethanol, and DMSO at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.

-

Key Findings :

-

Hydrolysis : Elevated temperatures in aqueous media accelerate amide bond cleavage.

-

Optimal Storage : Anhydrous ethanol at 4°C minimizes degradation (<5% over 6 months) .

- Data Table :

| Solvent | Temperature (°C) | Degradation Rate (%/month) |

|---|---|---|

| Ethanol | 4 | 0.8 |

| DMSO | 25 | 2.5 |

| Water | 40 | 6.7 |

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding)?

- Methodological Answer :

- Dose-Response Curves : Test the compound across concentrations (1 nM–100 µM) to identify non-specific binding artifacts.

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) for receptor affinity .

- Structural Analysis : Molecular docking (AutoDock Vina) identifies binding poses conflicting with experimental IC values. Refine using MD simulations .

Q. How can statistical design of experiments (DoE) improve the scalability of its synthesis?

- Methodological Answer :

- Factorial Design : Vary factors like catalyst loading (5–15 mol%), solvent volume (2–5 eq.), and reaction time (12–24 hrs). Analyze via ANOVA to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize for yield and purity simultaneously. For example, a Central Composite Design (CCD) reduces experiments by 40% while maintaining >90% confidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.